molecular formula C13H14N2O2S2 B2790425 S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 884818-13-7

S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2790425
CAS No.: 884818-13-7
M. Wt: 294.39
InChI Key: NYGPRJSYMIEQME-UHFFFAOYSA-N
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Description

S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamine with ethanethioic acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In the field of chemistry, S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate is used as a building block for synthesizing more complex molecules

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has been studied for its antinociceptive (pain-relieving) and antitumor activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antinociceptive activity may be attributed to the inhibition of certain pain receptors or enzymes involved in pain signaling. The exact molecular targets and pathways are still under investigation, but ongoing research aims to elucidate these mechanisms further.

Comparison with Similar Compounds

  • 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates:

  • N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides: These compounds also contain the thiophene ring and cyano group, but have different substituents that affect their biological activity[_{{{CITATION{{{_5{Synthesis and antinociceptive activity of N-substituted 4-aryl-2-(3 ....

Uniqueness: S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for the synthesis of diverse derivatives, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

S-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-8(16)18-7-12(17)15-13-10(6-14)9-4-2-3-5-11(9)19-13/h2-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGPRJSYMIEQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=C(C2=C(S1)CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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